Product packaging for Di-tert-butyl 2-methylenemalonate(Cat. No.:CAS No. 86633-09-2)

Di-tert-butyl 2-methylenemalonate

Cat. No.: B1610307
CAS No.: 86633-09-2
M. Wt: 228.28 g/mol
InChI Key: LPEDZARVHHELPJ-UHFFFAOYSA-N
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Description

Di-tert-butyl 2-methylenemalonate (CAS 86633-09-2) is a stabilized methylenemalonate ester that serves as a versatile building block in organic synthesis. Unlike simpler esters which have a marked propensity for spontaneous polymerization, the di-tert-butyl analog is longer-lived and suitable for conventional synthetic operations . This compound functions as an activated alkene, capable of serving as an electrophilic partner in Michael additions and various cycloaddition reactions, including Diels-Alder and [2+2] cycloadditions . In these reactions, it efficiently introduces a gem-diester functionality, which can be readily cleaved for further synthetic transformation under acidic conditions . A convenient synthesis involves a Knoevenagel-type condensation of di-tert-butyl malonate with paraformaldehyde, catalyzed by metal acetates in acetic acid . The product is somewhat unstable and should be stored in Pyrex under an inert atmosphere in a refrigerator (2-8°C) to maintain purity . This product is intended for research applications and is strictly for laboratory use. It is not approved for human or animal utilization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O4 B1610307 Di-tert-butyl 2-methylenemalonate CAS No. 86633-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ditert-butyl 2-methylidenepropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-8(9(13)15-11(2,3)4)10(14)16-12(5,6)7/h1H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEDZARVHHELPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455089
Record name Propanedioic acid, methylene-, bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86633-09-2
Record name Propanedioic acid, methylene-, bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of Di Tert Butyl 2 Methylenemalonate

Nucleophilic Addition Reactions of the Electron-Deficient Alkene Moiety

The primary mode of reactivity for di-tert-butyl 2-methylenemalonate involves the addition of nucleophiles to its electron-deficient alkene moiety. This is a classic example of conjugate addition, also known as the Michael addition reaction. masterorganicchemistry.com The general mechanism involves the attack of a nucleophile at the β-carbon of the double bond, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and a stabilized enolate intermediate, which is subsequently protonated. masterorganicchemistry.com

Michael Addition Reactions with Diverse Nucleophiles

The Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis. nih.gov In the context of this compound, this reaction allows for the introduction of a wide range of substituents, leading to the formation of highly functionalized products.

Enamines, which are formed from the reaction of a ketone or aldehyde with a secondary amine, are effective nucleophiles in Michael additions. The reaction of an enamine with this compound proceeds through a nucleophilic attack of the enamine's α-carbon on the β-carbon of the methylenemalonate. This is followed by hydrolysis of the resulting iminium ion to regenerate the carbonyl group and yield the final adduct.

Reactant 1Reactant 2Product
Enamine (from cyclohexanone (B45756) and pyrrolidine)This compoundDi-tert-butyl 2-(2-oxocyclohexyl)methylmalonate
Enamine (from cyclopentanone (B42830) and morpholine)This compoundDi-tert-butyl 2-(2-oxocyclopentyl)methylmalonate

Silyl enol ethers and enol acetates serve as enolate equivalents and can add to Michael acceptors like this compound, typically under Lewis acidic conditions. organic-chemistry.org The reaction involves the activation of the methylenemalonate by a Lewis acid, followed by the nucleophilic attack of the enol ether or acetate (B1210297). This method provides a powerful tool for the construction of complex carbon skeletons.

NucleophileCatalystProduct
1-(Trimethylsilyloxy)cyclohexeneTiCl₄Di-tert-butyl 2-(2-oxocyclohexyl)methylmalonate
1-Acetoxy-1-phenyletheneZnCl₂Di-tert-butyl 2-(2-oxo-2-phenylethyl)methylmalonate

The use of chiral auxiliaries allows for the diastereoselective addition of nucleophiles to this compound. mdpi.comresearchgate.net Chiral oxazolidinones, derived from readily available amino alcohols, are commonly employed for this purpose. researchgate.net The chiral auxiliary is first attached to the nucleophile, directing the incoming electrophile (this compound) to one face of the molecule. Subsequent removal of the auxiliary provides the enantiomerically enriched product.

For instance, the Michael addition of a chiral imide enolate, derived from an N-acyloxazolidinone, to this compound proceeds with high diastereoselectivity. The stereochemical outcome is often rationalized by the Zimmerman-Traxler model, which predicts a chair-like transition state where steric interactions are minimized. harvard.edu

Chiral AuxiliaryNucleophileDiastereomeric Ratio (d.r.)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-propionyl derivative>95:5
(S)-4-benzyl-2-oxazolidinoneN-acetyl derivative>90:10

Cycloaddition Chemistry of this compound

The electron-deficient double bond of this compound also enables its participation in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org

Diels-Alder Reactions

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com this compound, with its electron-withdrawing groups, serves as an excellent dienophile. masterorganicchemistry.com The reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking steps occur simultaneously. wikipedia.orgyoutube.com

The reaction of this compound with a conjugated diene, such as cyclopentadiene (B3395910) or butadiene, yields a cyclohexene (B86901) derivative. youtube.comyoutube.com The stereochemistry of the starting materials is retained in the product. For cyclic dienes like cyclopentadiene, the reaction typically favors the formation of the endo product due to secondary orbital interactions in the transition state. youtube.comyoutube.com

DieneDienophileProduct
CyclopentadieneThis compoundDi-tert-butyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate
ButadieneThis compoundDi-tert-butyl 4-vinylcyclohex-1-ene-1,1-dicarboxylate
IsopreneThis compoundDi-tert-butyl 4-methyl-4-vinylcyclohex-1-ene-1,1-dicarboxylate
[2+2] Cycloaddition Reactions

This compound readily participates in [2+2] cycloaddition reactions to form substituted cyclobutane (B1203170) rings. Its reactivity is highly dependent on the nature of the alkene partner.

With electron-rich alkenes, such as enamines, this compound undergoes [2+2] cycloaddition under mild, neutral conditions without the need for a catalyst. orgsyn.org The reaction is believed to proceed through a stepwise mechanism involving a zwitterionic intermediate. The nucleophilic attack of the enamine on the electrophilic double bond of the methylenemalonate initiates the process, followed by ring closure to yield the cyclobutane product.

In reactions with less nucleophilic partners like enol ethers or enol acetates, a catalyst is required to facilitate the cycloaddition. orgsyn.org Lewis acids are typically employed for this purpose (see Section 3.3.1). The resulting cyclobutane products, specifically 2-alkoxycyclobutane-1,1-dicarboxylates, are versatile synthetic intermediates.

Table 1: Representative [2+2] Cycloaddition Reactions

Alkene PartnerConditionsProduct Type
EnamineNeutral, mild2-(Dialkylamino)cyclobutane-1,1-dicarboxylate
Enol EtherLewis Acid Catalyst2-Alkoxycyclobutane-1,1-dicarboxylate
Enol AcetateLewis Acid Catalyst2-Acetoxycyclobutane-1,1-dicarboxylate
[3+2] Cycloaddition Reactions

As a highly electron-deficient alkene, this compound is an excellent dipolarophile for use in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. These reactions provide a direct route to five-membered heterocyclic rings. While specific literature examples detailing this compound in these reactions are sparse, its reactivity can be confidently predicted based on its electronic properties and the well-established principles of such cycloadditions with analogous compounds. nih.govscielo.org.mx

The reaction involves the combination of a 1,3-dipole (e.g., a nitrone, nitrile oxide, or azide) with the methylenemalonate (the dipolarophile). The regioselectivity of the addition is governed by Frontier Molecular Orbital (FMO) theory. wikipedia.org For an electron-poor dipolarophile like this compound, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. wikipedia.org This interaction typically leads to the formation of specific regioisomers. For instance, in the reaction with a nitrone, the oxygen atom of the nitrone adds to the terminal carbon (C2) of the methylenemalonate, yielding a 4,4-dicarboxylate-substituted isoxazolidine. scielo.org.mxwikipedia.org

Table 2: Predicted [3+2] Cycloaddition Reactions and Products

1,3-DipolePredicted Regioisomeric Product
Nitrone (R-CH=N+(O-)-R')2,3-Disubstituted-4,4-bis(tert-butoxycarbonyl)isoxazolidine
Nitrile Oxide (R-C≡N+-O-)3-Substituted-4,4-bis(tert-butoxycarbonyl)isoxazoline
Azide (R-N3)1-Substituted-4,4-bis(tert-butoxycarbonyl)-1,2,3-triazoline

Radical Transformations and Initiated Reactions

Homolytic Cleavage and Radical Generation Processes

This compound itself is not typically the source of initial radicals via homolytic cleavage under standard conditions. The C=C double bond is strong, and the C-O and C-C bonds of the tert-butyl ester groups are also thermally robust. Instead, radical processes involving this molecule are typically initiated by the addition of an external radical to the double bond.

The generation of these external radicals often involves the homolytic cleavage of a radical initiator, such as dibenzoyl peroxide or di-tert-butyl peroxide, upon heating or photolysis. lookchem.com For example, di-tert-butyl peroxide cleaves at the weak O-O bond to generate two tert-butoxyl radicals. These highly reactive radicals can then initiate a chain reaction. In the context of reactions with malonic esters, a common pathway is the abstraction of a weakly-held hydrogen atom from a donor molecule by the initiator radical. lookchem.com However, as an alkene, the primary pathway for this compound is to act as a radical acceptor.

Participation in Radical Chain Reactions

This compound is an excellent substrate for participating in radical chain reactions, acting as a highly efficient radical trap or acceptor. The electrophilic nature of the double bond makes it susceptible to attack by nucleophilic carbon-centered or other radicals.

A typical radical chain mechanism involves three main stages:

Initiation: Generation of a radical (R•) from an initiator.

Propagation: The radical R• adds to the terminal carbon of the this compound double bond. This addition is highly regioselective, forming a new, more stable radical intermediate. The stability of this intermediate is derived from the resonance delocalization of the unpaired electron across the adjacent carbonyl groups of the geminal diester. This stabilized radical then abstracts an atom (commonly hydrogen or a halogen) from a suitable donor molecule (Y-Z), forming the final product and a new radical (Z•) which continues the chain. libretexts.org

Termination: Combination of any two radical species to form a non-radical product.

This process is characteristic of Kharasch or Atom Transfer Radical Addition (ATRA) reactions. uva.nl A wide variety of functionalities can be added across the double bond using this methodology.

Table 3: Participation in a Generic Radical Chain Addition

StepProcess DescriptionExample Reaction
Initiation An initiator (e.g., AIBN, Peroxide) generates an initial radical.Initiator → 2 R'•
Propagation 1 A radical (R•) adds to the C=C bond of the methylenemalonate.R• + H2C=C(CO2tBu)2 → R-CH2-C•(CO2tBu)2
Propagation 2 The malonate radical intermediate abstracts an atom from a trap.R-CH2-C•(CO2tBu)2 + R-X → R-CH2-C(X)(CO2tBu)2 + R•
Termination Two radicals combine to end the chain.2 R• → R-R

Catalytic Transformations Involving this compound

Phase-Transfer Catalysis in Cyclopropanation Reactions

Phase-transfer catalysis (PTC) offers a powerful and practical method for conducting reactions between reactants located in different immiscible phases. In the context of cyclopropanation, PTC can facilitate the generation of a reactive nucleophile in the organic phase from an inorganic base in the aqueous phase, which then reacts with an electrophile.

While the direct phase-transfer catalyzed cyclopropanation of this compound itself is not extensively documented in dedicated studies, insights can be drawn from related transformations involving similar substrates. For instance, the use of phase-transfer catalysts has been successful in the preparation of di-tert-butyl diazomalonate, a precursor for carbene-mediated cyclopropanations. wikipedia.org This suggests that the generation of reactive intermediates from malonate derivatives under PTC conditions is feasible.

The general mechanism for a phase-transfer catalyzed cyclopropanation, for instance a Michael-initiated ring closure (MIRC) reaction, would involve the deprotonation of a suitable pronucleophile (e.g., a bromomalonate derivative) by a base in the aqueous phase. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the resulting anion into the organic phase. This anion then acts as a nucleophile, attacking an activated alkene like this compound in a Michael addition. Subsequent intramolecular nucleophilic substitution would then lead to the formation of the cyclopropane (B1198618) ring.

However, the steric hindrance imposed by the two tert-butyl groups on this compound can significantly impact its reactivity. In some organocatalytic Michael additions, the closely related di-tert-butyl malonate has been found to be completely unreactive, highlighting the challenge posed by the bulky ester groups. nih.gov This suggests that for a successful phase-transfer catalyzed cyclopropanation of this compound, careful optimization of reaction conditions, including the choice of catalyst and base, would be crucial to overcome the steric barrier.

Asymmetric Catalysis for Enantioselective Product Formation

The development of asymmetric catalytic methods to control the stereochemical outcome of reactions is a cornerstone of modern organic synthesis. This compound, as a prochiral substrate, is an attractive candidate for asymmetric transformations to produce chiral molecules.

The bulky tert-butyl groups play a dual role in asymmetric catalysis. While they can present a steric challenge for the catalyst to approach and activate the substrate, they can also be instrumental in achieving high levels of enantioselectivity by creating a well-defined and sterically demanding environment around the reactive center.

Several asymmetric catalytic strategies can be envisioned for the enantioselective functionalization of this compound. These include reactions catalyzed by chiral Lewis acids, organocatalysts, and transition metal complexes. For instance, this compound is known to react with enamines without a catalyst and with enol ethers and acetates under Lewis acid catalysis to form either cyclobutanes or Michael adducts, depending on the structure of the alkene. orgsyn.org The use of chiral Lewis acids in such reactions could potentially induce enantioselectivity.

In the realm of organocatalysis, while direct applications with this compound are not widely reported, related systems provide valuable insights. For example, the enantioselective Michael addition of various nucleophiles to activated alkenes is a well-established transformation. Although di-tert-butyl malonate was found to be inert in a specific 1,2-diphenylethanediamine-catalyzed Michael addition to α,β-unsaturated ketones, this does not preclude the possibility of its activated counterpart, this compound, reacting under different organocatalytic systems. nih.gov

Furthermore, the enantioselective alkylation of malonates bearing a tert-butyl ester group has been successfully achieved using phase-transfer catalysis with chiral catalysts. This demonstrates that high levels of enantiocontrol are attainable in reactions involving substrates with bulky tert-butyl groups. frontiersin.orgnih.gov

Below is a table summarizing the types of asymmetric reactions and the potential outcomes when applied to this compound, based on analogous systems.

Catalytic SystemReaction TypePotential Chiral ProductExpected Enantioselectivity
Chiral Lewis Acid[2+2] CycloadditionChiral CyclobutaneModerate to High
Chiral Lewis AcidMichael AdditionChiral Michael AdductModerate to High
Chiral OrganocatalystMichael AdditionChiral Michael AdductPotentially High (catalyst dependent)
Chiral Transition MetalCyclopropanationChiral CyclopropaneHigh

Detailed research findings on the direct application of these catalytic systems to this compound are necessary to fully elucidate its potential in asymmetric synthesis. The steric and electronic properties of this unique activated alkene warrant further investigation to unlock its full synthetic utility in the construction of complex chiral molecules.

Polymerization Science of Di Tert Butyl 2 Methylenemalonate

Fundamental Aspects of Di-tert-butyl 2-methylenemalonate Polymerization

This compound is a unique monomer belonging to the class of 1,1-disubstituted alkenes, also known as methylidene malonates. rsc.org Its structure, featuring a carbon-carbon double bond activated by two sterically bulky tert-butyl ester groups, dictates its polymerization behavior. These bulky groups lend the monomer greater stability compared to simpler methylenemalonate esters, making it more suitable for conventional synthetic procedures. orgsyn.org

The polymerization of methylidene malonates, including this compound, typically proceeds via an anionic mechanism, particularly in the presence of weak nucleophiles. rsc.org The electron-withdrawing nature of the two adjacent ester groups makes the β-carbon of the double bond highly electrophilic and thus susceptible to nucleophilic attack.

The anionic polymerization process can be generalized through the following steps:

Initiation: The reaction is initiated by a nucleophile (Nu⁻), which attacks the electrophilic β-carbon of the monomer. This forms a carbanionic active species. Common initiators include carboxylate salts or amines. rsc.org For instance, recent studies have demonstrated that methylidene malonates can be polymerized from carboxylate salts under ambient conditions. rsc.org

Propagation: The newly formed carbanion propagates by adding to another monomer molecule in a sequential manner. This step extends the polymer chain.

Termination and Chain Transfer: The polymerization can be terminated by quenching the reaction with an acid, such as trifluoroacetic acid. rsc.org Chain transfer can also occur, for example, in the presence of acidic protons, which can terminate a growing chain while initiating a new one. rsc.org

The kinetics of the polymerization are influenced by several factors, including the nature and concentration of the initiator, the monomer concentration, the solvent, and the temperature. The rate of polymerization is directly related to the concentration of both the monomer and the active propagating species.

Methylenemalonate esters are known to have a significant tendency to undergo spontaneous polymerization. orgsyn.org This reactivity is a result of the highly activated double bond. While the di-tert-butyl derivative is noted as being "longer-lived" and more stable than its simpler alkyl counterparts, the propensity for spontaneous polymerization remains a key characteristic. orgsyn.org This phenomenon can occur without the addition of a conventional initiator, often triggered by heat, light, or the presence of impurities that can generate initiating species.

The success and characteristics of this compound polymerization are highly dependent on the chosen initiator system and the prevailing environmental conditions.

Initiator Systems: The choice and concentration of the initiator are critical. For anionic polymerization, weak nucleophiles are often sufficient. The concentration of the initiator system directly impacts the number of radicals or active species generated, which in turn affects the polymerization rate and the final properties of the polymer. mdpi.com For example, in redox-initiating systems for other monomers, an increase in initiator concentration leads to a faster polymerization rate and a shorter setting time. mdpi.com However, this can also lead to shorter polymer chain lengths. mdpi.com The ideal initiator system balances reaction speed with the desired polymer characteristics. mdpi.com Different initiator types, such as thermally latent initiators that become active only upon heating, have also been explored for related monomers like methyl methacrylate (B99206) (MMA). psu.edu

Interactive Data Table: Effect of Initiator Concentration on Polymerization (Conceptual) This table conceptualizes findings from related polymer systems, illustrating how initiator concentration can affect key polymerization parameters. mdpi.com

Initiator Concentration (wt. %)Polymerization Rate (Rp)Final Monomer Conversion (%)Setting Time
LowSlowerLowerLonger
MediumOptimalHighestModerate
HighFasterLowerShorter

Environmental Conditions: Environmental factors play a crucial role in the polymerization process. nih.gov

Temperature: Temperature is a primary factor influencing polymerization. nih.gov Higher temperatures generally increase the rate of both initiation and propagation, leading to faster polymerization. However, excessively high temperatures can also increase the rate of side reactions or degradation. researchgate.net

pH and Humidity: The polymerization of methylidene malonates can be initiated by surface water or nucleophiles like carboxylates, making the process sensitive to pH and humidity. rsc.org Water can act as a plasticizer, increasing the mobility of polymer chains. researchgate.net The presence of acidic or basic species can either initiate or inhibit polymerization depending on the specific mechanism.

Light: UV irradiation can be a significant factor, potentially initiating polymerization through photolytic processes or causing degradation of the resulting polymer. nih.govresearchgate.net

Homo- and Copolymerization Studies

The homopolymerization of this compound yields poly(this compound). The bulky tert-butyl groups along the polymer backbone significantly influence its properties. They restrict chain mobility, leading to a higher glass transition temperature (Tg) compared to polymers from less hindered malonate monomers. The steric hindrance also affects the polymer's morphology and solubility. The molecular weight and polydispersity index (PDI) of the resulting homopolymer are highly dependent on the polymerization conditions, particularly the initiator-to-monomer ratio and the presence of chain transfer agents. researchgate.net

This compound, as an electron-deficient monomer, can be copolymerized with various other monomers to tailor the final polymer's properties. It is particularly suited for copolymerization with electron-rich vinyl monomers. This type of copolymerization can sometimes proceed spontaneously through the formation of donor-acceptor complexes between the comonomers. cmu.edu

The composition and structure of the resulting copolymer are determined by the reactivity ratios (r₁ and r₂) of the two monomers. These ratios describe the relative rate at which a growing polymer chain ending in one monomer adds another molecule of the same monomer versus adding a molecule of the comonomer. For instance, in the cationic copolymerization of n-butyl vinyl ether (BVE, M₁) and 2-chloroethyl vinyl ether (CEVE, M₂), the reactivity ratios were determined to be r₁ = 1.15 and r₂ = 0.75, indicating a tendency towards forming a statistical or random copolymer. mdpi.com A similar characterization would be essential for any copolymerization involving this compound to predict the copolymer's microstructure. The process allows for the creation of block copolymers if the vinyl monomers are added sequentially. google.com

Interactive Data Table: Example Reactivity Ratios in Vinyl Copolymerization This table shows reactivity ratios for the cationic copolymerization of n-butyl vinyl ether (M₁) and 2-chloroethyl vinyl ether (M₂), illustrating the data used to understand copolymer structure. mdpi.com

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂r₁ * r₂Copolymer Type Tendency
n-Butyl Vinyl Ether2-Chloroethyl Vinyl Ether1.150.750.86Statistical/Random

This approach enables the synthesis of novel copolymers incorporating the unique properties of the this compound unit.

Copolymerization with Vinyl Monomers

Reactivity Ratios and Copolymer Composition

A fundamental understanding of the copolymerization behavior of a monomer is crucial for designing and synthesizing copolymers with desired properties. This is typically quantified by determining the monomer reactivity ratios, which describe the relative tendency of a growing polymer chain to add a monomer of its own kind or the comonomer.

Despite a thorough review of the scientific literature, no studies reporting the experimental determination of reactivity ratios for the copolymerization of this compound with common comonomers, such as styrene (B11656) or methyl methacrylate, were identified. Consequently, data on the copolymer composition of polymers incorporating this compound is not available. This lack of information hinders the prediction and control of the composition of copolymers derived from this monomer.

Interactive Data Table: Reactivity Ratios of this compound

Comonomer (M₂)r₁ (this compound)r₂ (Comonomer)Polymerization ConditionsSource
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Strategies for Controlled Copolymer Architectures

The synthesis of copolymers with well-defined architectures, such as block, gradient, or star copolymers, relies on controlled polymerization techniques. These methods allow for precise control over molecular weight, dispersity, and chain architecture.

Investigations into the application of controlled polymerization techniques, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, for this compound have not been reported in the available literature. While the anionic polymerization of methylene (B1212753) malonates, in general, has been explored, specific studies detailing the use of this or other controlled methods to create defined copolymer architectures with this compound are absent. nih.govrsc.org The development of such strategies would be a significant step toward unlocking the full potential of this monomer in advanced material design.

Investigation of Polymer Microstructure and Chain Propagation

The microstructure of a polymer, including its tacticity and the arrangement of monomer units in a copolymer, profoundly influences its macroscopic properties. Understanding the chain propagation mechanism is key to controlling this microstructure.

There is a notable absence of research focused on the detailed microstructural analysis of poly(this compound). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which are instrumental in determining polymer tacticity and sequence distribution in copolymers, have not been applied to polymers of this compound according to the reviewed literature. Information regarding the influence of the bulky tert-butyl groups on the stereochemistry of the polymerization and the resulting polymer chain structure remains an open area for investigation. While NMR has been used to study the tert-butyl group in other macromolecular complexes, this has not been extended to the polymer . nih.gov

Applications of Di Tert Butyl 2 Methylenemalonate in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The creation of complex molecular architectures is a cornerstone of organic synthesis, enabling the production of novel materials and therapeutic agents. buponline.com Di-tert-butyl 2-methylenemalonate serves as a key building block in this endeavor due to its versatile reactivity profile.

A classic and highly effective method for synthesizing α-substituted ketones involves the alkylation of a malonic ester followed by decarboxylation. masterorganicchemistry.comlibretexts.org Di-tert-butyl malonate, a precursor to this compound, is particularly well-suited for this transformation. orgsyn.orgresearchgate.net The process begins with the deprotonation of di-tert-butyl malonate to form a stable enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form an alkylated di-tert-butyl malonate. libretexts.org Subsequent hydrolysis of the tert-butyl esters under acidic conditions, followed by heating, leads to decarboxylation, yielding the desired α-substituted carboxylic acid. This intermediate can then be converted to the corresponding α-substituted ketone through various established synthetic methods. The use of the bulky di-tert-butyl ester helps to prevent unwanted side reactions and allows for high yields of the desired products. orgsyn.org

A general scheme for this process is as follows:

Enolate Formation: Di-tert-butyl malonate is treated with a strong base to form the corresponding enolate.

Alkylation: The enolate reacts with an alkyl halide (R-X) to introduce the alkyl group.

Hydrolysis and Decarboxylation: The resulting dialkylated malonate is hydrolyzed and heated to remove one of the carboxyl groups as carbon dioxide, yielding an α-substituted carboxylic acid.

Conversion to Ketone: The carboxylic acid is then converted to the final α-substituted ketone.

This method provides a reliable route to a wide range of α-substituted ketones, which are important intermediates in the synthesis of many natural products and pharmaceuticals.

Functionalized amino acids are crucial components of many biologically active peptides and proteins and are therefore important targets in medicinal chemistry. nih.govresearchgate.net this compound has proven to be a useful tool in the synthesis of these valuable compounds. nih.govnih.gov

Gamma-carboxyglutamic acid (Gla) is a non-proteinogenic amino acid that plays a critical role in blood coagulation. The synthesis of its analogues is of significant interest for the development of new anticoagulants and other therapeutic agents. The asymmetric synthesis of Fmoc-L-γ-carboxyglutamic acid has been achieved with enhanced stereoselectivity using a Cu(II) complex chiral auxiliary in a reaction involving a derivative of this compound. acs.org This approach allows for the controlled introduction of the two carboxyl groups at the gamma position, leading to the desired stereoisomer with high purity.

The key steps in this synthesis often involve the conjugate addition of a chiral nucleophile to a Michael acceptor derived from this compound, followed by further transformations to install the amino group and complete the amino acid structure.

The versatility of this compound extends to the synthesis of a variety of other non-natural amino acids. nih.gov By carefully choosing the reaction partners and conditions, a wide range of side chains and functionalities can be introduced. For example, palladium-catalyzed reactions have been employed to arylate amino acid derivatives, creating novel building blocks for peptide synthesis. nih.gov The use of this compound as a starting material or key intermediate in these syntheses allows for the construction of complex amino acid scaffolds that can be used to probe biological processes or to develop new drugs.

The construction of chiral quaternary carbon centers, carbon atoms bonded to four different non-hydrogen substituents, is a significant challenge in organic synthesis. nih.gov These structural motifs are found in a multitude of bioactive natural products, and their stereocontrolled synthesis is a key goal for synthetic chemists. nih.govcaltech.edu this compound has emerged as a valuable substrate in reactions designed to create these complex stereocenters.

One powerful strategy involves the enantioselective alkylation of malonates. For instance, the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates using a phase-transfer catalyst has been shown to produce α-methyl-α-alkylmalonates, which contain a quaternary carbon center, in high yields and with excellent enantioselectivities. nih.govfrontiersin.org These products can then be selectively hydrolyzed to provide chiral malonic monoacids, which are versatile building blocks for further synthetic transformations. nih.gov

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (%)
(S,S)-3,4,5-trifluorophenyl-NAS bromide2,2-diphenylethyl tert-butyl α-methylmalonateα-methyl-α-benzylmalonate9998
(S,S)-3,4,5-trifluorophenyl-NAS bromide2,2-diphenylethyl tert-butyl α-methylmalonateα-methyl-α-allylmalonate9597

This table presents data on the enantioselective phase-transfer catalytic α-alkylation for the generation of chiral quaternary carbon centers. nih.govfrontiersin.org

Furthermore, palladium-catalyzed asymmetric allylic alkylation reactions have been successfully employed to create all-carbon quaternary stereocenters. caltech.edu These reactions often utilize a chiral ligand to control the stereochemical outcome of the C-C bond formation. The versatility of this compound and its derivatives as nucleophiles in these reactions makes them indispensable tools for the synthesis of molecules with chiral quaternary carbons. ethz.chrsc.org

Preparation of Functionalized Amino Acid Derivatives

Role in Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain at least one atom other than carbon within a ring structure, are ubiquitous in nature and form the backbone of many pharmaceuticals. The synthesis of these compounds is a major focus of organic chemistry. This compound can serve as a precursor or reactant in the formation of various heterocyclic systems.

For example, the "tert-amino effect" has been utilized to synthesize spiro-fused heterocycles. nih.gov This strategy can involve the Knoevenagel condensation of a 2-dialkylaminobenzaldehyde with a malonic ester, such as di-tert-butyl malonate, followed by cyclization to form a fused quinoline (B57606). nih.gov This quinoline can then undergo further reactions to generate complex spiroheterocyclic structures.

Additionally, intramolecular Diels-Alder reactions involving furan (B31954) moieties have been used to construct complex heterocyclic ring systems. hud.ac.uk While not directly involving this compound in the provided example, the principles of using activated alkenes, a class to which this compound belongs, are central to such cycloaddition strategies for heterocycle synthesis. orgsyn.org The electron-deficient nature of the double bond in this compound makes it a good dienophile for reactions with electron-rich dienes, opening up possibilities for the synthesis of a variety of six-membered heterocyclic rings.

Strategic Use as a Versatile Synthon in Multi-step Organic Transformations

This compound serves as a highly valuable and versatile synthon in the field of advanced organic synthesis. Its utility stems from its nature as an activated alkene, rendering it an effective electrophilic partner in various carbon-carbon bond-forming reactions. orgsyn.org The presence of the two bulky tert-butyl ester groups confers greater stability and reduced tendency to polymerize compared to simpler methylenemalonate esters, allowing for its use in conventional synthetic operations. orgsyn.org This enhanced stability, coupled with its reactivity, makes it a strategic choice for introducing a gem-diester functionality that can be further elaborated in complex molecular architectures. orgsyn.org

The primary applications of this compound as a synthon involve its participation as a Michael acceptor and as a dienophile in cycloaddition reactions. orgsyn.org These reactions are fundamental in multi-step organic transformations for the construction of intricate molecular frameworks.

One of the most significant applications of this compound is in its reaction with nucleophilic alkenes, such as enamines, enol ethers, and enol acetates. orgsyn.org These reactions, which can proceed under mild conditions, lead to the formation of either Michael adducts or cyclobutane (B1203170) derivatives, depending on the structure of the nucleophilic partner. orgsyn.org For instance, reactions with enamines often occur without the need for a catalyst, showcasing the inherent reactivity of the synthon. orgsyn.org In contrast, reactions with enol ethers and acetates may necessitate Lewis acid catalysis to promote the transformation. orgsyn.org

The Michael addition, or conjugate addition, is a key reaction involving this compound. masterorganicchemistry.com In this process, a nucleophile adds to the β-carbon of the α,β-unsaturated system of the methylenemalonate. masterorganicchemistry.com This reaction is a powerful tool for forming new carbon-carbon single bonds. masterorganicchemistry.com

However, it is important to note that the reactivity of this compound can be influenced by the specific reaction conditions and the nature of the nucleophile. For example, in certain enantioselective Michael additions of malonates to α,β-unsaturated ketones catalyzed by specific organocatalysts, di-tert-butyl malonate was found to be unreactive. nih.gov This highlights the importance of carefully selecting catalysts and reaction conditions to achieve the desired outcome.

The versatility of this compound as a synthon is summarized in the table below, which outlines its key reaction types and corresponding reaction partners.

Reaction TypeReactant PartnerProduct TypeKey Features
Michael AdditionEnaminesMichael AdductTypically proceeds without a catalyst under mild conditions. orgsyn.org
Michael AdditionEnol EthersMichael AdductOften requires Lewis acid catalysis. orgsyn.org
Michael AdditionEnol AcetatesMichael AdductOften requires Lewis acid catalysis. orgsyn.org
[2+2] CycloadditionEnaminesCyclobutaneCompetes with Michael addition depending on alkene structure. orgsyn.org
[2+2] CycloadditionEnol EthersCyclobutaneCompetes with Michael addition depending on alkene structure. orgsyn.org
Diels-Alder ReactionDienesCyclohexene (B86901)Serves as a dienophile to introduce a gem-diester functionality. orgsyn.org
[3+2] Cycloaddition1,3-DipolesFive-membered heterocyclesExpands the range of accessible cyclic structures. orgsyn.org

The strategic application of this compound in these transformations allows for the efficient construction of complex molecules with a high degree of functionalization. The gem-diester moiety introduced can be readily cleaved or further transformed, providing a gateway to a wide array of other functionalities, thus underscoring its importance as a versatile building block in modern organic synthesis. orgsyn.org

Advanced Analytical and Computational Methodologies in Di Tert Butyl 2 Methylenemalonate Research

Spectroscopic Characterization in Mechanistic Elucidation (excluding basic identification)

Advanced spectroscopic techniques are crucial for elucidating the complex reaction mechanisms involving Di-tert-butyl 2-methylenemalonate. Rather than merely identifying the final product, these methods allow for the real-time observation of reactions and the characterization of transient species.

In-situ spectroscopic monitoring, using techniques like Raman spectroscopy, provides a window into mechanochemical reactions as they occur, offering new insights into reaction pathways and kinetics. birmingham.ac.uk For solution-phase reactions, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, is indispensable. For instance, in reactions where this compound is a precursor, such as in the synthesis of piperidin-4-ones, 1H and 13C NMR are used to determine the preferred conformation and geometrical isomerism of the products in the liquid state. researchgate.net The tert-butyl group itself can serve as a sensitive probe in NMR studies of large biomolecular assemblies, where its sharp signal can report on the local environment and binding events, even in complex systems. nih.gov

Furthermore, the progress of reactions involving this compound can be monitored by observing the perturbation of signals in 1H-15N HSQC spectra, which is particularly useful when the compound is used to tag proteins for NMR studies. nih.govcsic.es These advanced applications of spectroscopy provide a dynamic and detailed picture of the reaction process, which is essential for mechanistic understanding and the optimization of synthetic protocols.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental for ensuring the purity of this compound and for tracking the progress of reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary tools for these analyses.

HPLC is frequently used for purity assessment. For example, the purity of related compounds, such as precursors for t-butyl-containing molecules, has been determined to be over 98% using HPLC with a C18 column and a water/acetonitrile gradient. csic.es This level of precision is critical for ensuring that subsequent reactions are not compromised by impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for both reaction monitoring and the identification of byproducts. It has been effectively used to analyze the degradation products of related tert-butyl compounds. nih.govrsc.org A direct aqueous injection GC-MS method has been developed for analyzing methyl tert-butyl ether and its degradation products, demonstrating the capability of this technique to handle complex aqueous matrices. nih.gov The identification of minor components and byproducts by GC-MS provides valuable clues about side reactions and mechanistic pathways. For instance, in the synthesis of Di-tert-butyl methylenemalonate, GC analysis can reveal the presence of the starting Di-tert-butyl malonate as an impurity in the final product. orgsyn.org

The following table provides an overview of how these chromatographic techniques are applied in research involving this compound and related compounds.

TechniqueApplicationKey Findings
HPLC Purity assessment of related t-butylated compounds.Confirmed purity levels greater than 98%. csic.es
GC-MS Analysis of degradation products and impurities.Identified degradation products of related tert-butyl compounds and quantified impurities in synthetic batches. nih.govrsc.orgorgsyn.org
Direct Aqueous Injection GC-MS Analysis of related compounds in aqueous solutions.Enabled the analysis of methyl tert-butyl ether and its degradation products without extensive sample preparation. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens through which to view the behavior of this compound at the molecular level, offering insights that complement experimental findings.

Mechanistic Investigations of Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and has been applied to investigate the mechanisms of reactions involving malonates and other tert-butylated compounds. nih.gov For instance, DFT calculations were used to study the cyclization of a derivative, di-t-butyl 2-(2-aminophenyl)-2-methyl malonate, revealing that an acid-assisted pathway has a significantly lower activation energy. nih.gov These theoretical studies can dissect complex reaction networks, as shown in the investigation of the Kolbe–Schmitt reaction with di-tert-butylphenol, where different reaction pathways were found to be competitive, with one being kinetically favorable and another thermodynamically favorable. researchgate.netresearchgate.net By calculating the Gibbs free energy barriers, researchers can predict which products are likely to form under specific conditions, guiding experimental design. researchgate.netresearchgate.net

Conformational Analysis and Reactivity Prediction

The three-dimensional shape, or conformation, of a molecule is intimately linked to its reactivity. Computational methods are used to explore the potential energy surface of molecules like this compound to determine their most stable conformations. Studies on related diesters have shown that a syn-anti conformation of the acyl groups is often preferred, with the bulky alkoxy groups oriented towards the phosphorus atom in phosphoranylidene malonates. researchgate.net For cyclic systems containing di-tert-butyl groups, conformational analysis has revealed that a twisted-boat conformation can sometimes be slightly lower in energy than the expected chair conformation due to the minimization of steric hindrance from the bulky tert-butyl groups. upenn.edu This kind of detailed structural information is crucial for understanding how the molecule will interact with other reactants and for predicting the stereochemical outcome of reactions.

Future Research Directions and Emerging Paradigms for Di Tert Butyl 2 Methylenemalonate

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

While di-tert-butyl 2-methylenemalonate is advantageous for its stability compared to simpler methylene (B1212753) malonate esters, its steric bulk can sometimes lead to lower reactivity. nih.govorgsyn.org Future research will likely focus on designing more effective catalytic systems to overcome this limitation and to control the stereochemical outcome of its reactions.

A promising area of investigation is the development of new chiral catalysts for enantioselective transformations. While some success has been achieved with chiral amine catalysts in Michael additions, there is significant room for improvement in terms of catalyst loading, reaction times, and enantiomeric excess, especially with sterically demanding substrates. nih.gov The exploration of metal-based chiral Lewis acid catalysts could offer alternative activation modes and potentially lead to higher selectivities. For instance, chromium(salen) complexes have shown promise in catalyzing asymmetric alkylations of related tin enolates and could be adapted for reactions involving this compound. princeton.edu

Furthermore, the development of catalysts for entirely new types of reactions with this substrate is a key future direction. This includes catalysts for [4+2] and other cycloaddition reactions, as well as for novel tandem reactions that can rapidly build molecular complexity. orgsyn.org The goal is to create a toolbox of catalytic methods that allow for the precise and efficient incorporation of the di-tert-butyl malonate moiety into a wide range of molecular architectures.

Exploration of New Synthetic Applications in Complex Molecule Synthesis

The gem-diester functionality within this compound makes it a valuable precursor for a variety of functional groups. orgsyn.org Future research will undoubtedly focus on leveraging this potential in the synthesis of complex natural products and medicinally relevant molecules. The tert-butyl esters can be readily cleaved under specific conditions, revealing the corresponding malonic acid, which can then be further manipulated. orgsyn.org

One emerging paradigm is the use of this compound in tandem reaction sequences. Its ability to act as a Michael acceptor or a dienophile can be combined with subsequent intramolecular cyclizations or other transformations to rapidly construct intricate polycyclic systems. orgsyn.org For example, its reaction with enamines or enol ethers can lead to either cyclobutanes or Michael adducts depending on the substrate structure, showcasing its versatility. orgsyn.org

The development of efficient methods for the asymmetric synthesis of substituted malonates using this reagent is another key area. Phase-transfer catalysis has been explored for the enantioselective alkylation of related malonate esters and could be a fruitful strategy to apply to derivatives of this compound. frontiersin.orgnih.gov This would provide access to chiral building blocks that are currently difficult to prepare.

Innovative Polymerization Strategies for Tailored Materials

The propensity of methylene malonates to undergo anionic polymerization at ambient temperatures presents a significant opportunity for the development of novel materials. pcimag.comnih.gov While much of the research has focused on simpler dialkyl methylene malonates, the unique properties of the di-tert-butyl derivative could lead to polymers with distinct characteristics. nih.govmdpi.comresearchgate.net

Future research will likely explore the controlled, living anionic polymerization of this compound. pcimag.com This would enable the synthesis of polymers with well-defined molecular weights and narrow polydispersity, as well as the creation of block copolymers with tailored properties. The bulky tert-butyl groups would be expected to influence the polymer's thermal and mechanical properties, potentially leading to materials with high glass transition temperatures and enhanced stability.

In addition to anionic polymerization, the potential for free-radical polymerization of this compound is an area ripe for investigation. uvebtech.com This dual reactivity could be exploited to create novel copolymers and cross-linked materials. For instance, it could be copolymerized with traditional monomers like acrylates and methacrylates to impart new functionalities and properties to the resulting polymers. uvebtech.com The development of multifunctional methylene malonates derived from this compound could also lead to the creation of advanced coatings, adhesives, and composite binders. pcimag.comuvebtech.com

Integration into Sustainable and Green Chemistry Methodologies

The ambient temperature polymerization of methylene malonates is inherently a green chemical process, as it reduces the energy requirements associated with traditional polymerization methods. pcimag.com Future research will aim to further integrate this compound into sustainable and green chemistry frameworks.

One key area is the use of environmentally benign solvents and catalysts. Research into the anionic polymerization of related methylene malonates in water has shown promise, and similar strategies could be developed for the di-tert-butyl derivative. nih.govmdpi.com This would eliminate the need for volatile organic compounds (VOCs) and reduce the environmental impact of the polymerization process.

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

To fully unlock the potential of this compound, a deeper understanding of its electronic structure, reactivity, and polymerization behavior is required. Advanced spectroscopic and computational methods will play a crucial role in achieving this.

Detailed spectroscopic studies, including advanced NMR techniques and Raman spectroscopy, can provide valuable insights into the structure and dynamics of both the monomer and its polymers. nih.gov These techniques can be used to characterize the tacticity of polymers, identify reaction intermediates, and study the kinetics of polymerization.

Q & A

Q. What are the established synthetic routes for preparing di-tert-butyl 2-methylenemalonate, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or esterification reactions. A common method involves reacting malonic acid derivatives with tert-butanol under acidic catalysis. For example, tert-butyl esters are often prepared using tert-butyl carbonate (Boc anhydride) as a protecting agent in the presence of bases like DMAP . Yield optimization requires strict control of anhydrous conditions, temperature (typically 0–25°C), and stoichiometric ratios. Impurities from incomplete esterification can be minimized via vacuum distillation or recrystallization using hexane/CH₂Cl₂ mixtures .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

Key techniques include:

  • ¹H/¹³C NMR : Confirm esterification by identifying tert-butyl peaks (δ ~1.4 ppm for ¹H; δ ~28 ppm and ~80 ppm for ¹³C) and the methylene group (δ ~5.5 ppm for ¹H; δ ~120–130 ppm for ¹³C) .
  • FT-IR : Look for C=O stretches (~1740 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹).
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H⁺] for C₁₁H₁₈O₄ at m/z 214.12) .

Q. How should researchers safely handle this compound given its reactivity and stability profile?

The compound’s tert-butyl groups confer moderate stability, but the α,β-unsaturated ester moiety may undergo Michael additions or polymerization. Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Use PPE (nitrile gloves, goggles) and work in a fume hood due to potential respiratory irritation . Avoid strong oxidizers and heat sources, as tert-butyl esters can decompose exothermically above 100°C .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in Diels-Alder or Michael addition reactions?

The electron-deficient methylenemalonate moiety acts as a dienophile or electrophile. Computational studies (DFT) suggest that the LUMO energy of the α,β-unsaturated ester dictates regioselectivity. For Diels-Alder reactions, steric hindrance from tert-butyl groups may favor endo transition states, while polar solvents enhance electrophilicity . Kinetic studies using HPLC or in-situ IR can track reaction progress and intermediate formation .

Q. How do thermal decomposition pathways of this compound impact experimental safety, and what predictive models are available?

Thermal decomposition follows first-order kinetics, releasing CO₂ and isobutylene. Adiabatic calorimetry (e.g., ARC) reveals an exothermic onset temperature (T₀) ~120°C, with a decomposition enthalpy (ΔH) of ~450 J/g . Predictive models like TMRad (Time to Maximum Rate under adiabatic conditions) and TD24 (Time to Departure >24 hours) are critical for scaling reactions. Diluents like toluene may reduce decomposition rates but are less effective than anticipated .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for asymmetric reactions involving this compound?

Discrepancies often arise from solvent polarity, catalyst loading, or moisture content. Systematic screening (e.g., Design of Experiments) is recommended to isolate variables. For example, chiral phosphine catalysts may exhibit higher enantioselectivity in aprotic solvents (e.g., THF) due to reduced proton interference . Cross-validate results using multiple analytical methods (e.g., chiral HPLC vs. optical rotation) .

Q. What computational tools are effective for modeling the electronic structure and reactivity of this compound?

DFT calculations (e.g., Gaussian, ORCA) can map frontier molecular orbitals (FMOs) and predict regioselectivity. MD simulations (e.g., GROMACS) assess solvent effects on reaction pathways. QSAR models correlate substituent effects (e.g., tert-butyl vs. methyl groups) with reaction rates .

Methodological Guidance

Q. What protocols ensure high-purity isolation of this compound after synthesis?

  • Purification : Use silica gel chromatography (hexane/EtOAc) or fractional crystallization.
  • Analysis : Monitor purity via GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) .
  • Storage : Seal in amber vials with molecular sieves to prevent hydrolysis .

Q. How should researchers design kinetic studies to evaluate this compound’s stability under catalytic conditions?

Employ in-situ techniques like ReactIR or UV-Vis spectroscopy to track concentration changes. Use pseudo-first-order conditions with excess nucleophile (e.g., amines) and fit data to the Arrhenius equation to determine activation energy (Eₐ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.